molecular formula C7H6BF3O3 B14025077 5-Methoxy-2,3,4,-trifluorophenylboronic acid

5-Methoxy-2,3,4,-trifluorophenylboronic acid

Cat. No.: B14025077
M. Wt: 205.93 g/mol
InChI Key: GPJLHVNWACUGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3,4,-trifluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,4,-trifluorophenylboronic acid typically involves the reaction of 5-methoxy-2,3,4,-trifluorophenyl bromide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,4,-trifluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,4,-trifluorophenylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and as a potential therapeutic agent. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3,4,-trifluorophenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties compared to other trifluorophenylboronic acids. This makes it particularly useful in reactions requiring high reactivity and stability .

Properties

Molecular Formula

C7H6BF3O3

Molecular Weight

205.93 g/mol

IUPAC Name

(2,3,4-trifluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H6BF3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,12-13H,1H3

InChI Key

GPJLHVNWACUGAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.